molecular formula C19H22N4O5S B11612132 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-7-hydroxy-4-(4-nitrophenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-7-hydroxy-4-(4-nitrophenyl)-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one

Cat. No.: B11612132
M. Wt: 418.5 g/mol
InChI Key: YBXIMSUDUZZIGS-UHFFFAOYSA-N
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Description

1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. The compound features a pyrazolo[3,4-e][1,4]thiazepin-7-one core, which is known for its biological activity, and is substituted with a 2,2-dimethyloxan-4-yl group and a 4-nitrophenyl group.

Preparation Methods

The synthesis of 1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazolo[3,4-e][1,4]thiazepin-7-one Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2,2-Dimethyloxan-4-yl Group: This can be achieved through a series of reactions, including the use of 2,2-dimethyloxane-4-carbaldehyde and subsequent transformations.

    Attachment of the 4-Nitrophenyl Group: This step often involves nitration reactions or the use of nitro-substituted starting materials.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

These reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Scientific Research Applications

1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression modulation .

Comparison with Similar Compounds

1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be compared with similar compounds, such as:

The uniqueness of 1-(2,2-DIMETHYLOXAN-4-YL)-3-HYDROXY-4-(4-NITROPHENYL)-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N4O5S

Molecular Weight

418.5 g/mol

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-4-(4-nitrophenyl)-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepine-3,7-dione

InChI

InChI=1S/C19H22N4O5S/c1-19(2)9-13(7-8-28-19)22-17-15(18(25)21-22)16(29-10-14(24)20-17)11-3-5-12(6-4-11)23(26)27/h3-6,13,16H,7-10H2,1-2H3,(H,20,24)(H,21,25)

InChI Key

YBXIMSUDUZZIGS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CCO1)N2C3=C(C(SCC(=O)N3)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)N2)C

Origin of Product

United States

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